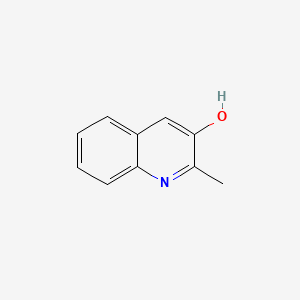

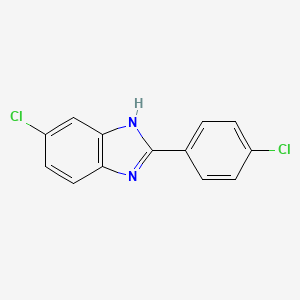

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用

Structural and Spectroscopic Analysis

Research has been conducted on the synthesis, structural, and spectroscopic studies of benzimidazole derivatives, including detailed analysis through X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structure, electronic structure, vibrational spectra, and NMR characteristics of such compounds, highlighting their potential in various scientific applications (Saral, Özdamar, & Uçar, 2017).

Biological Evaluation and DNA Binding Properties

Benzimidazole derivatives have been evaluated for their biological activities, including their DNA-binding properties. Studies have shown that these compounds exhibit good binding propensity towards fish sperm DNA (FS-DNA), with implications for their use in chemotherapeutics and as DNA-targeting agents. The compounds' binding modes, interaction energies, and antimicrobial assays have been thoroughly investigated, providing a foundation for their application in medical and biological research (Mahmood et al., 2019).

Antihypertensive Activity

The synthesis and screening of benzimidazole derivatives for their antihypertensive activity have been documented. These compounds have been analyzed for specific functional groups, with their structures confirmed by NMR and Mass spectroscopy. The findings suggest significant antihypertensive potential, indicating their usefulness in developing blood pressure-lowering medications (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Anti-Inflammatory Agents

Several studies have synthesized and tested benzimidazole derivatives as antimicrobial and anti-inflammatory agents. These compounds have shown promising activity against bacterial and fungal strains, with some derivatives exhibiting comparable or superior activity to commercial drugs. The research underscores the potential of benzimidazole derivatives in developing new antimicrobial and anti-inflammatory treatments (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their corrosion inhibition potential, particularly for protecting carbon steel in acidic environments. Through electrochemical impedance spectroscopy and other techniques, certain derivatives have demonstrated high inhibition efficiency, suggesting their application in industrial corrosion protection (Rouifi et al., 2020).

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or theoretical studies.

属性

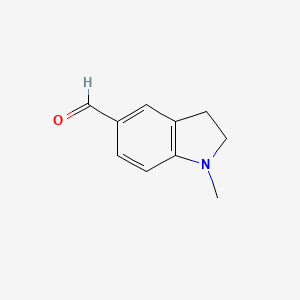

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKFFOXFNQDQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327447 |

Source

|

| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

CAS RN |

69498-30-2 |

Source

|

| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)